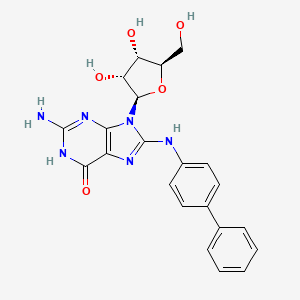
N-(Guanosin-8-yl)-4-aminobiphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Guanosin-8-yl)-4-aminobiphenyl is a compound formed by the substitution of guanosine at the 8th position with 4-aminobiphenyl. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. It is particularly noted for its role in studying the interactions between carcinogenic compounds and nucleic acids.
準備方法
Synthetic Routes and Reaction Conditions
N-(Guanosin-8-yl)-4-aminobiphenyl can be synthesized through the reaction of guanosine with 4-aminobiphenyl derivatives. One common method involves the use of N-acetoxy-N-2-acetylaminofluorene (AAAF) as a reagent, which reacts with guanosine to form N-(guanosin-8-yl) acetylaminofluorene . The reaction typically requires specific conditions, such as the presence of a solvent like methanol and a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the compound’s specialized use in research rather than large-scale industrial applications. the synthesis methods used in laboratories can be scaled up with appropriate modifications to reaction conditions and equipment.
化学反応の分析
Types of Reactions
N-(Guanosin-8-yl)-4-aminobiphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where different functional groups replace the existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized biphenyl derivatives, while substitution reactions can produce a variety of substituted biphenyl compounds.
科学的研究の応用
N-(Guanosin-8-yl)-4-aminobiphenyl has several scientific research applications:
Industry: While its industrial applications are limited, the compound’s role in research can indirectly benefit industries focused on pharmaceuticals and biotechnology.
作用機序
The mechanism of action of N-(Guanosin-8-yl)-4-aminobiphenyl involves its interaction with DNA. The compound forms adducts with guanine bases in DNA, leading to distortions in the DNA structure. These distortions can interfere with DNA replication and repair processes, resulting in mutations and potentially contributing to carcinogenesis . The molecular targets include guanine bases in DNA, and the pathways involved are those related to DNA damage response and repair mechanisms.
類似化合物との比較
Similar Compounds
N-(Deoxyguanosin-8-yl)-1-aminopyrene: Similar in structure, this compound also forms adducts with guanine bases and is used to study mutagenesis.
N-(Guanosin-8-yl)-2-aminofluorene: Another similar compound, it is used in research to understand the effects of DNA adducts.
Uniqueness
N-(Guanosin-8-yl)-4-aminobiphenyl is unique due to its specific substitution pattern and the particular interactions it has with DNA. This uniqueness makes it a valuable tool in studying the detailed mechanisms of DNA damage and repair, as well as the effects of specific carcinogens on genetic material.
特性
CAS番号 |
74764-35-5 |
|---|---|
分子式 |
C22H22N6O5 |
分子量 |
450.4 g/mol |
IUPAC名 |
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(4-phenylanilino)-1H-purin-6-one |
InChI |
InChI=1S/C22H22N6O5/c23-21-26-18-15(19(32)27-21)25-22(28(18)20-17(31)16(30)14(10-29)33-20)24-13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9,14,16-17,20,29-31H,10H2,(H,24,25)(H3,23,26,27,32)/t14-,16-,17-,20-/m1/s1 |
InChIキー |
MJCZPTFZYZULKP-WVSUBDOOSA-N |
異性体SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=NC4=C(N3[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O)N=C(NC4=O)N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=NC4=C(N3C5C(C(C(O5)CO)O)O)N=C(NC4=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




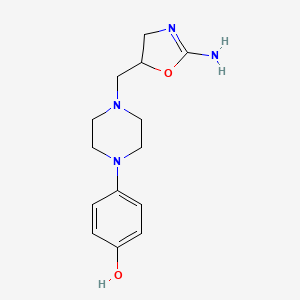

![(4Z)-2-ethyl-4-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B12895003.png)
![3-Phenyl-4-[(2,4,6-trimethylphenyl)methyl]-1,2-oxazol-5(2H)-one](/img/structure/B12895005.png)
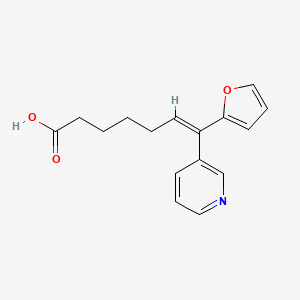
![5-Isoxazolidinecarbonitrile, 3-[1,1'-biphenyl]-4-yl-2-(3-methylphenyl)-](/img/structure/B12895016.png)
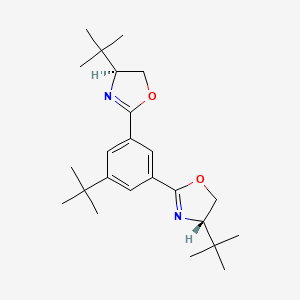
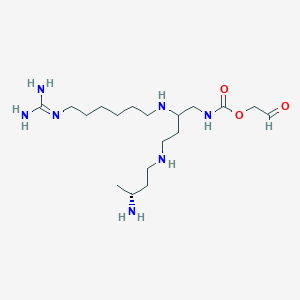
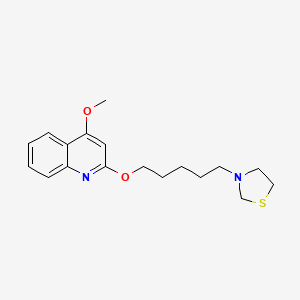
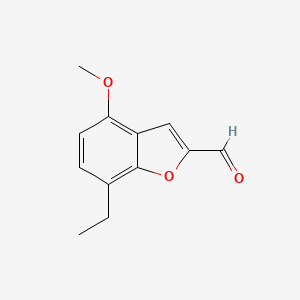
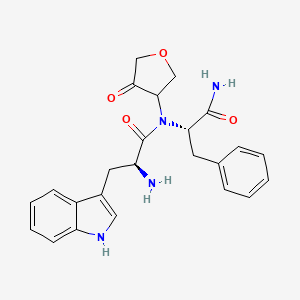
![3-(1-ethylpiperidin-3-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12895042.png)
